molecular formula C11H11N5OS B274147 (4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide

(4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide

Cat. No. B274147
M. Wt: 261.31 g/mol
InChI Key: LMJFJCNDCXSSIW-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

(4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, antitumor, and antioxidant activities. It has also been investigated for its potential use as a corrosion inhibitor and in the treatment of diabetes.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide is not fully understood. However, studies have suggested that it may exert its antimicrobial and antifungal activities by inhibiting the growth of microorganisms and fungi. It may also exert its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide may have various biochemical and physiological effects. It has been shown to reduce the levels of glucose, total cholesterol, and triglycerides in diabetic rats. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in rats.

Advantages and Limitations for Lab Experiments

The advantages of using (4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide in lab experiments include its potential antimicrobial, antifungal, antitumor, and antioxidant activities. However, the limitations of using this compound include its toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on (4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide. These include studying its potential use as a corrosion inhibitor, investigating its potential use in the treatment of diabetes, and further understanding its mechanism of action. Additionally, studies can be conducted to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, (4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide is a chemical compound that has shown potential in various scientific research applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of (4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with thiosemicarbazide in the presence of acetic acid. The resulting compound has been characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry.

properties

Product Name

(4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide

Molecular Formula

C11H11N5OS

Molecular Weight

261.31 g/mol

IUPAC Name

(4Z)-3-methyl-5-oxo-4-(phenylhydrazinylidene)pyrazole-1-carbothioamide

InChI

InChI=1S/C11H11N5OS/c1-7-9(10(17)16(15-7)11(12)18)14-13-8-5-3-2-4-6-8/h2-6,13H,1H3,(H2,12,18)/b14-9-

InChI Key

LMJFJCNDCXSSIW-ZROIWOOFSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=N\NC2=CC=CC=C2)C(=S)N

SMILES

CC1=NN(C(=O)C1=NNC2=CC=CC=C2)C(=S)N

Canonical SMILES

CC1=NN(C(=O)C1=NNC2=CC=CC=C2)C(=S)N

Origin of Product

United States

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